

SR-4835 Technical Support Center: Troubleshooting Insolubility in Cell Culture Media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR-4835

Cat. No.: B610978

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the insolubility of **SR-4835** in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is **SR-4835** and what is its mechanism of action?

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] It functions as an ATP-competitive inhibitor.[2][3] Additionally, **SR-4835** acts as a "molecular glue," promoting the interaction between the CDK12-cyclin K complex and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[4][5][6] This dual mechanism of action—kinase inhibition and targeted protein degradation—underlies its anti-cancer properties, particularly in triple-negative breast cancer, by inducing DNA damage and apoptosis.[1][2][7][8]

Q2: What are the known solubility properties of **SR-4835**?

SR-4835 is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[8] It is critical to use fresh, anhydrous

DMSO, as moisture absorption can significantly reduce the solubility of the compound.^[1] For in vivo studies, specific formulations involving co-solvents and surfactants are often necessary.^[9]

Troubleshooting Guide for SR-4835 Insolubility

Problem: I am observing precipitation of **SR-4835** when I add it to my cell culture medium.

This is a common issue with hydrophobic small molecule inhibitors like **SR-4835**. The following steps provide a systematic approach to troubleshoot and resolve this problem.

Step 1: Optimize Your Stock Solution Preparation

The initial preparation of a concentrated stock solution is crucial for preventing precipitation in the final culture medium.

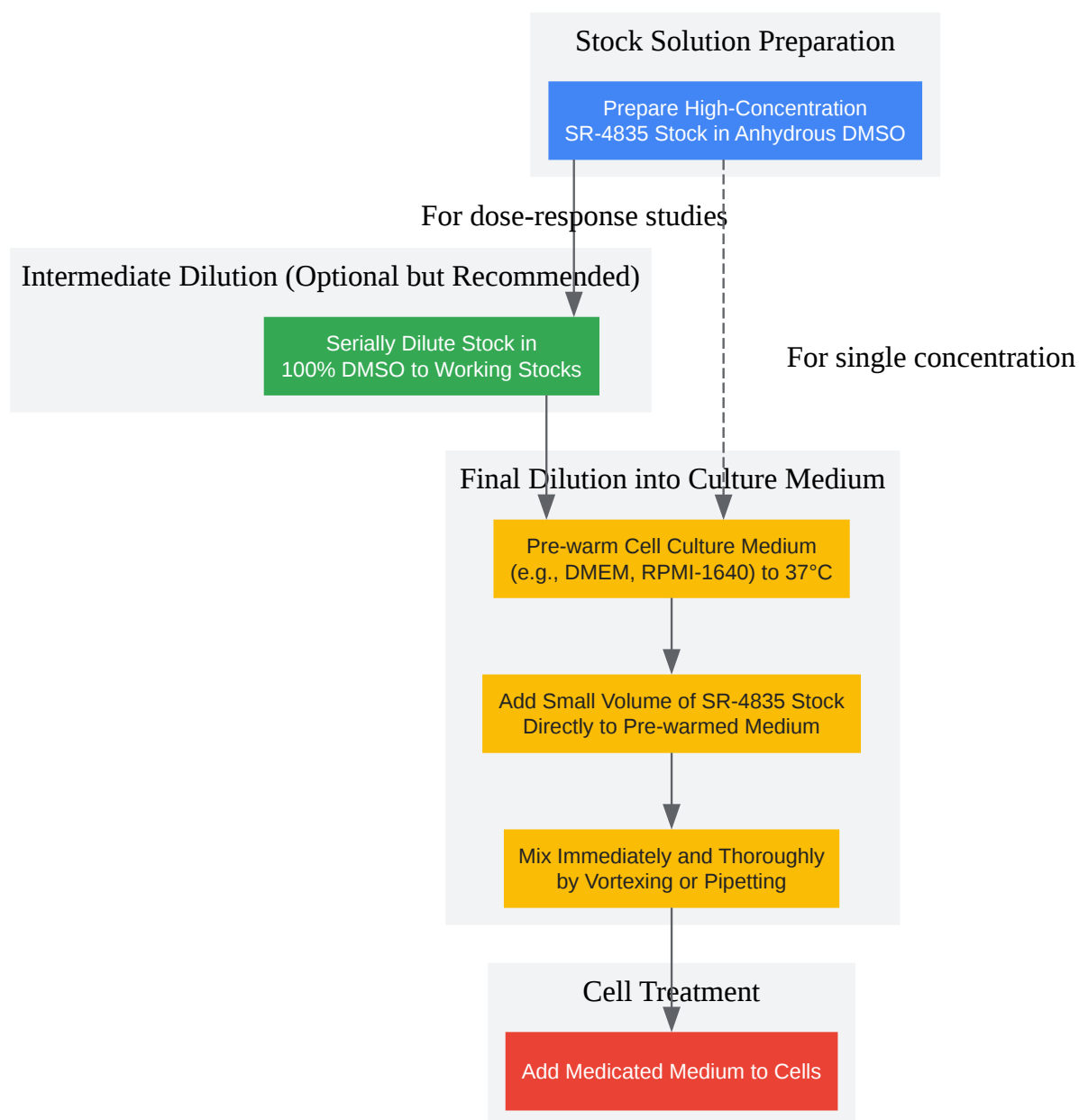
Recommended Protocol for Preparing **SR-4835** Stock Solution:

- **Solvent Selection:** Use high-purity, anhydrous DMSO as the primary solvent.
- **Dissolution Technique:** To aid dissolution, gentle warming of the solution in a 50°C water bath and/or ultrasonication is recommended.^[1]
- **Concentration:** Prepare a high-concentration stock solution (e.g., 10 mM or higher, depending on the supplier's recommendation) to minimize the volume of DMSO added to the cell culture, which can be toxic to cells at higher concentrations.^[10]
- **Storage:** Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

Step 2: Refine Your Dilution Method

The method of diluting the DMSO stock into your aqueous cell culture medium is a critical step where precipitation often occurs.

Experimental Workflow for Dilution:



[Click to download full resolution via product page](#)

Figure 1. Recommended workflow for diluting **SR-4835** into cell culture medium.

Key Considerations for Dilution:

- Pre-warming the medium to 37°C can help maintain the solubility of the compound.[\[10\]](#)
- Rapid mixing is essential to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
- Avoid preparing large volumes of diluted **SR-4835** in media long before use, as the compound may precipitate over time. Prepare it fresh for each experiment.

Step 3: Manage DMSO Concentration in Your Final Culture

While DMSO is an excellent solvent for **SR-4835**, it can be toxic to cells. Therefore, it is crucial to keep the final DMSO concentration in your cell culture as low as possible, typically below 0.5%, and ideally below 0.1%.

Table 1: **SR-4835** Solubility and Recommended DMSO Concentrations

Parameter	Value	Reference/Note
Solubility in DMSO	16 mg/mL (32.04 mM) to 60 mg/mL (120.15 mM)	[1]
5 mg/mL (10.01 mM)	[11]	General recommendation to avoid cytotoxicity.
25 mg/mL (50.06 mM)	[9]	
Recommended Final DMSO Concentration in Cell Culture	< 0.5%	
Ideal Final DMSO Concentration in Cell Culture	≤ 0.1%	Minimizes off-target effects of the solvent.
Control Group	Treat cells with the same final concentration of DMSO without SR-4835.	Essential for accurate interpretation of results.

Note: The reported solubility in DMSO can vary between suppliers. Always refer to the manufacturer's product data sheet.

Step 4: Consider Alternative Formulation Strategies

If precipitation persists despite optimizing the above steps, you may need to consider more advanced formulation strategies, although these are more commonly used for in vivo applications.

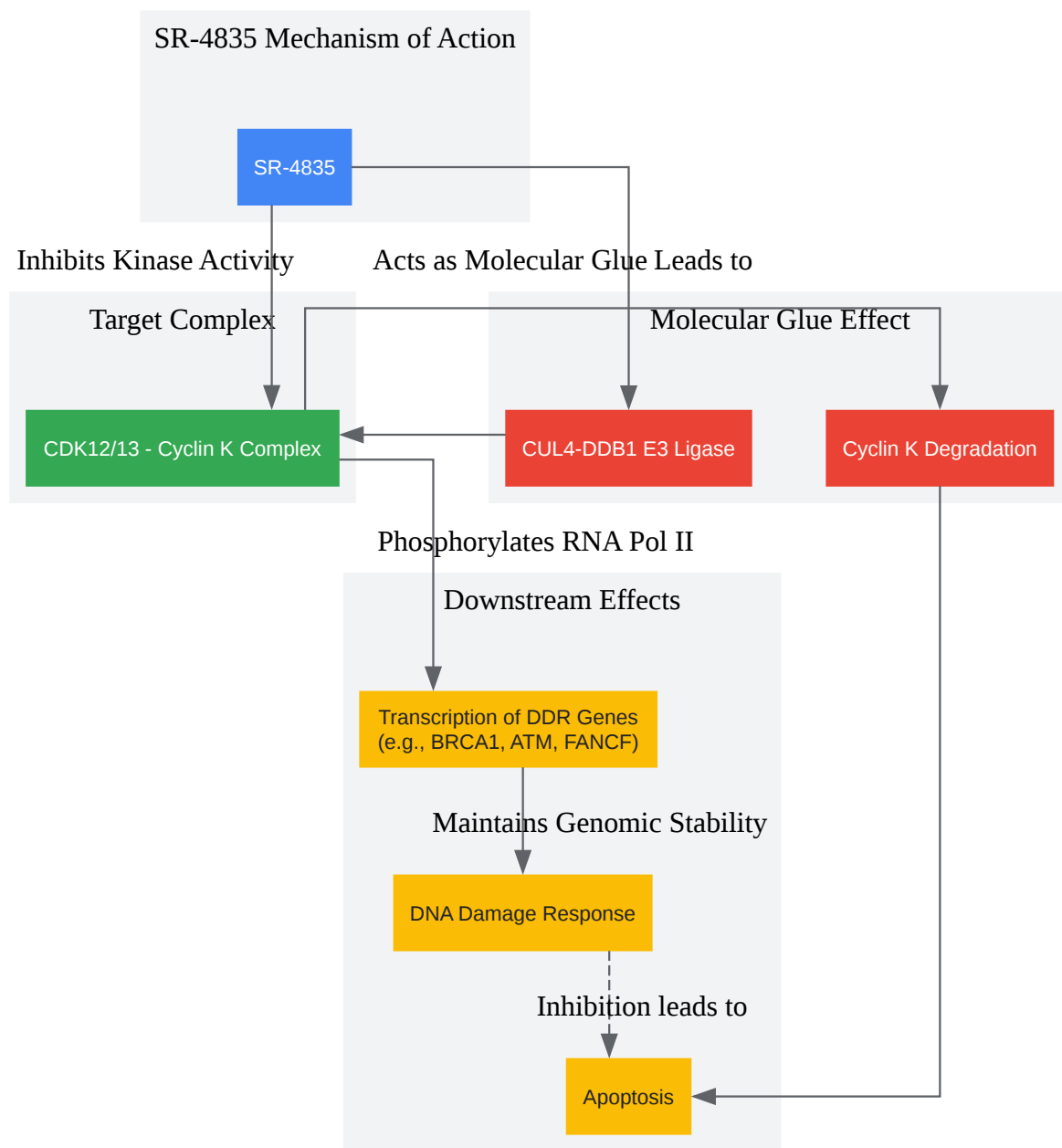
Table 2: Alternative Formulation Components for Poorly Soluble Compounds

Component	Example	Purpose	Reference/Note
Co-solvents	PEG300	To increase the solubility of the compound in the final aqueous solution.	[1] [9]
Surfactants	Tween 80, Cremophor EL	To form micelles that can encapsulate the hydrophobic compound.	[1] [9]
Cyclodextrins	HP- β -CD	To form inclusion complexes with the drug, enhancing its aqueous solubility.	[9]

Note: The use of these excipients in cell culture should be carefully validated for potential cytotoxicity and effects on the experimental outcome.

Signaling Pathway of SR-4835 Action

SR-4835 primarily targets the CDK12/13-Cyclin K complex, which plays a crucial role in the regulation of transcription and DNA damage response (DDR).



[Click to download full resolution via product page](#)

Figure 2. Signaling pathway illustrating the dual mechanism of **SR-4835**.

By inhibiting CDK12/13, **SR-4835** disrupts the transcription of key DNA damage response genes, leading to genomic instability and ultimately apoptosis in cancer cells.[7] Its action as a molecular glue enhances the degradation of Cyclin K, further incapacitating the kinase complex.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. SR-4835 | Apoptosis | CDK | TargetMol [targetmol.com]
- 11. mybiosource.com [mybiosource.com]
- To cite this document: BenchChem. [SR-4835 Technical Support Center: Troubleshooting Insolubility in Cell Culture Media]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610978#troubleshooting-sr-4835-insolubility-in-cell-culture-media]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com